FlaB2 protein - 148711-15-3

FlaB2 protein

Catalog Number: EVT-1516625
CAS Number: 148711-15-3
Molecular Formula: C4H3N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

FlaB2 protein is primarily sourced from Flavobacterium johnsoniae, a Gram-negative bacterium commonly found in freshwater ecosystems. This organism has been extensively studied due to its unique motility mechanisms and its role in nutrient cycling within aquatic habitats. The genetic and biochemical properties of FlaB2 have been analyzed through various methods, including ribosome profiling and transcriptomic studies, which provide insights into its expression and function during different growth conditions.

Classification

FlaB2 is classified as a flagellar basal body protein. It is part of the larger family of proteins involved in flagellar assembly, which includes structural components essential for the formation and function of bacterial flagella. These proteins are often categorized based on their roles in motility, assembly, and regulation within the bacterial cell.

Synthesis Analysis

Methods

The synthesis of FlaB2 protein can be achieved through various methodologies, predominantly through recombinant DNA technology. The most common methods include:

  • Cell-Free Protein Synthesis: This approach utilizes extracts from Escherichia coli or eukaryotic systems to produce proteins without the constraints of living cells. This method allows for rapid synthesis and easy manipulation of reaction conditions, making it ideal for producing proteins like FlaB2 that may be toxic or difficult to express in vivo .
  • In Vivo Expression Systems: Traditionally, FlaB2 can be expressed in E. coli using plasmids that contain the flaB2 gene under a suitable promoter. This method requires careful optimization of growth conditions to maximize yield while minimizing proteolytic degradation .

Technical Details

The technical details surrounding the synthesis involve:

  • Plasmid Construction: The flaB2 gene is cloned into expression vectors that facilitate high-level protein production.
  • Induction Protocols: Inducers such as isopropyl β-D-1-thiogalactopyranoside are used to trigger expression at specific growth phases.
  • Purification Techniques: Following expression, FlaB2 is purified using affinity chromatography or size-exclusion chromatography to achieve high purity levels necessary for functional studies.
Molecular Structure Analysis

Structure

The molecular structure of FlaB2 has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that FlaB2 adopts a specific conformation critical for its interaction with other flagellar components.

Data

Key data points regarding the structure include:

  • Molecular Weight: Approximately 30 kDa.
  • Secondary Structure Elements: Predominantly alpha-helices and beta-sheets, contributing to its stability and functionality within the flagellar apparatus.
Chemical Reactions Analysis

Reactions

FlaB2 participates in several biochemical reactions integral to flagellar assembly:

  • Protein-Protein Interactions: FlaB2 interacts with other flagellar proteins such as FlaA and FlaC during the assembly process.
  • Post-translational Modifications: These may include phosphorylation or glycosylation, which can influence its activity and stability.

Technical Details

The characterization of these reactions often involves co-immunoprecipitation assays and surface plasmon resonance techniques to quantify binding affinities and interaction dynamics.

Mechanism of Action

Process

FlaB2 functions primarily as a structural component within the flagellar basal body. Its mechanism involves:

  • Assembly Coordination: FlaB2 helps organize other flagellar proteins into a functional complex.
  • Motility Regulation: By facilitating proper assembly, FlaB2 indirectly influences the motility capabilities of bacteria.

Data

Experimental data indicate that mutations within the flaB2 gene can lead to impaired motility, underscoring its critical role in flagellar function .

Physical and Chemical Properties Analysis

Physical Properties

FlaB2 exhibits several notable physical properties:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Maintains structural integrity across a range of temperatures but may denature under extreme conditions.

Chemical Properties

Chemical properties include:

  • pI (Isoelectric Point): Approximately 5.5, indicating it is negatively charged at physiological pH.
  • Reactivity: Can undergo oxidation-reduction reactions due to exposed thiol groups.

Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to evaluate denaturation temperatures .

Applications

Scientific Uses

FlaB2 protein has several applications in scientific research:

  • Studying Bacterial Motility: Understanding how FlaB2 contributes to flagellar function aids in elucidating bacterial movement mechanisms.
  • Biotechnological Applications: Its role in motility can be harnessed for developing microbial systems for bioremediation or bioengineering applications .
  • Pathogenicity Research: Investigating FlaB2 can provide insights into how pathogenic bacteria utilize motility to infect hosts or evade immune responses.
Molecular Characterization of FlaB2

Genetic Organization and Genomic Context of flaB2

flaB2 resides within a conserved archaeal motility gene cluster. In Methanococcus voltae, it is cotranscribed with flaB1 and flaB3 as part of a polycistronic operon, followed by eight accessory genes (flaCDEFGHIJ). This operon—flaB1B2B3-flaCDEFGHIJ—is distinct from the monocistronic flaA transcription unit located upstream [1] [10]. Genomic analyses reveal synteny conservation across Methanococcus species (M. maripaludis, M. thermolithotrophicus, M. jannaschii), where flaB2 consistently occupies a central position within the flaB operon. This organization contrasts sharply with bacterial flagellin genes, which typically lack clustered accessory genes. Notably, insertional mutagenesis of flaB2 abolishes flagellation, though polar effects on downstream accessory genes (e.g., flaH) complicate functional attribution [10].

Table 1: Genomic Context of flaB2 in Selected Archaea

OrganismOperon StructureRegulatory ElementsCotranscribed Genes
Methanococcus voltaeflaB1flaB2flaB3flaC-JPromoter upstream of flaB1; terminator after flaJ3 flagellins + 8 accessory proteins
Halobacterium salinarumflgB1flgB2flgB3 (separate from accessory genes)Independent promoter for flgB locus3 flagellins
Pyrococcus kodakaraensisSingle promoter driving flaB1B2B3 + accessory genesTATA-box-like promoterMultiple flagellins + accessory genes

Sequence Analysis: Conserved Domains and Motifs in FlaB2

FlaB2 proteins exhibit three defining characteristics:

  • N-terminal signal peptides: All archaeal flagellins, including FlaB2, possess a cleavable N-terminal leader peptide (∼15–30 aa). This feature is absent in bacterial flagellins but universal in type IV pilins and archaeal flagellins. The signal peptide directs translocation via the Sec pathway and is proteolytically removed by a dedicated preflagellin peptidase (e.g., FlaK in M. maripaludis) [1] [10].
  • Glycosylation sites: FlaB2 harbors multiple predicted N-/O-glycosylation motifs (e.g., N-X-S/T). Mass spectrometry of M. voltae flagellins confirms heterogeneous glycan modifications, though site-specific mapping for FlaB2 remains incomplete. Glycans influence solubility, stability, and filament assembly [1] [10].
  • Conserved hydrophobic core: The mature FlaB2 protein contains a conserved hydrophobic domain near the N-terminus, critical for polymerization into filaments. CDD analysis identifies homology to type IV pilin subdomains (e.g., PilE, PilA), particularly in the α-helical region (aa 30–60) [2] [8].

Notably absent are bacterial flagellin-specific domains (e.g., D0/D1 domains of Salmonella FliC), reinforcing the evolutionary divergence of archaeal flagella.

Transcriptional Regulation of flaB2: Promoter Structures and Sigma Factor Interactions

flaB2 transcription is driven by a TATA-box-like promoter upstream of the flaB operon. Archaeal transcription relies on TATA-binding protein (TBP) and transcription factor B (TFB), analogous to eukaryotic RNA polymerase II machinery. While sigma factors akin to bacterial systems are absent, conserved promoter elements (−25 to −30 bp upstream) regulate initiation. In M. voltae, Northern blots confirm abundant polycistronic flaB1B2B3 mRNA, indicating operon-wide coexpression [1] [10].

Unlike spirochetes (e.g., Treponema denticola), where σ28 controls flagellin expression [3], archaeal flaB2 lacks sigma factor dependence. Instead, regulation appears linked to flagellar assembly status via unresolved mechanisms. In Caulobacter crescentus, the σ54 activator FlbD couples flagellin transcription to structural assembly via interaction with FliX [6]. Though archaea lack σ54, accessory proteins (e.g., FlaD/E) may fulfill analogous roles.

Post-Translational Modifications: Glycosylation and Phosphorylation Patterns

Glycosylation:FlaB2 undergoes extensive glycosylation, confirmed by PAS staining and mass spectrometry of M. voltae flagellar filaments. Glycans include hexoses, hexosamines, and sulfated sugars—modifications that enhance structural stability and filament integrity. Mutants lacking glycosylation sites exhibit impaired motility, underscoring functional significance [1] [10]. Site prediction tools (e.g., NetNGlyc) identify 3–5 putative N-glycosylation sites in FlaB2, though experimental validation is pending [7] [9].

Phosphorylation:In silico analysis (NetPhos) predicts 2–4 phosphosites (Ser/Thr) in FlaB2. While archaeal flagellin phosphorylation remains uncharacterized, bacterial counterparts (e.g., Pseudomonas FliC) use phosphorylation to modulate polymerization and host interactions. Phosphomimetic mutations in FlaB2 could clarify regulatory roles [7] [9].

Table 2: Experimentally Validated PTMs in Archaeal Flagellins

PTM TypeEnzymes InvolvedFunctional ImpactDetection Method
N-glycosylationAgl glycosyltransferasesFilament stability; thermal resistanceMass spectrometry; PAS staining
O-glycosylationPgl enzymes (homologs)Solubility; protection from proteasesLectin blot; MS/MS
Signal peptide cleavageFlaK preflagellin peptidaseMaturation for filament assemblyN-terminal sequencing

Properties

CAS Number

148711-15-3

Product Name

FlaB2 protein

Molecular Formula

C4H3N3O

Synonyms

FlaB2 protein

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